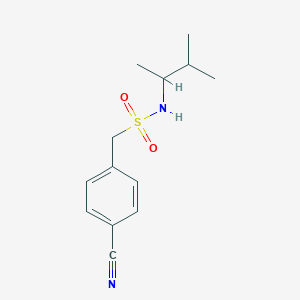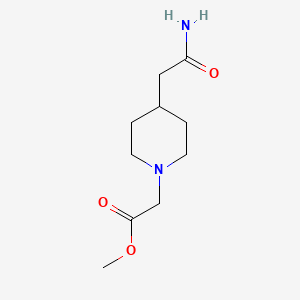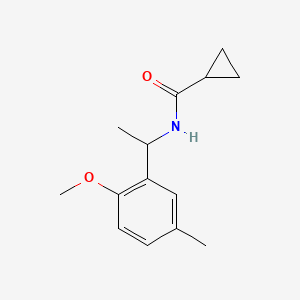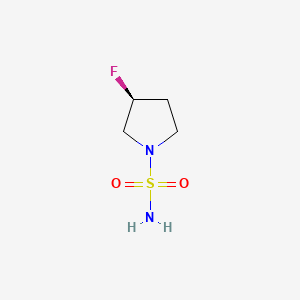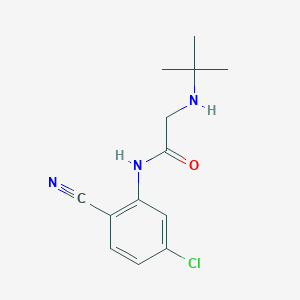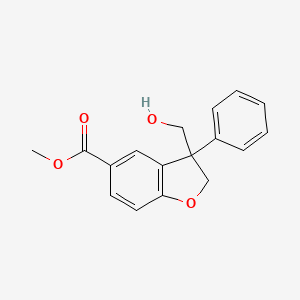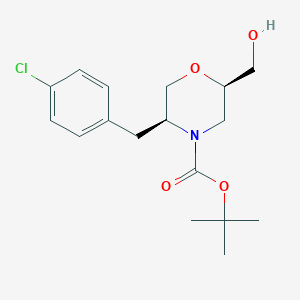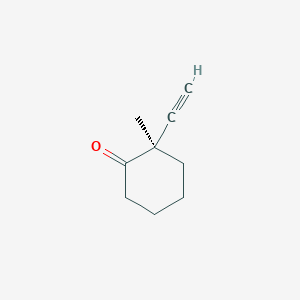
(R)-2-Ethynyl-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Ethynyl-2-methylcyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an ethynyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethynyl-2-methylcyclohexanone typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexanone derivative.
Ethynylation: An ethynyl group is introduced using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of ®-2-Ethynyl-2-methylcyclohexanone may involve large-scale batch or continuous processes. The key steps include:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency and selectivity of the ethynylation and methylation steps.
Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethynyl-2-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Chemistry
®-2-Ethynyl-2-methylcyclohexanone is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclohexanone derivatives. It may also serve as a probe to investigate metabolic pathways.
Medicine
Industry
In the industrial sector, ®-2-Ethynyl-2-methylcyclohexanone is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which ®-2-Ethynyl-2-methylcyclohexanone exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions, while the cyclohexanone ring can undergo nucleophilic attack. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylcyclohexanone: Lacks the methyl group, resulting in different reactivity and properties.
2-Methylcyclohexanone: Lacks the ethynyl group, affecting its chemical behavior.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
®-2-Ethynyl-2-methylcyclohexanone is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these substituents allows for unique interactions and transformations not possible with simpler analogs.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(2R)-2-ethynyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H12O/c1-3-9(2)7-5-4-6-8(9)10/h1H,4-7H2,2H3/t9-/m0/s1 |
InChI Key |
CSUBVVBEOVMRMR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@]1(CCCCC1=O)C#C |
Canonical SMILES |
CC1(CCCCC1=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
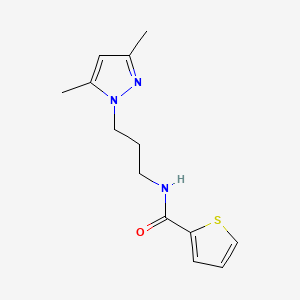
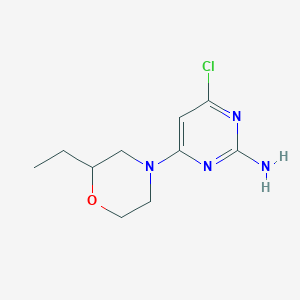
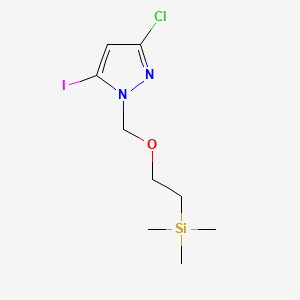
![(19S)-19-hydroxy-19-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B14904857.png)
![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
